Aureofungin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aureofungin A is a polyene antibiotic primarily used to prevent fungal infections in agriculture . It is produced by the bacterium Streptomyces cinnamomeus var. terricola . Despite its effectiveness in agricultural applications, its high toxicity limits its use in clinical therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aureofungin A is synthesized through fermentation processes involving Streptomyces cinnamomeus var. terricola . The fermentation is typically carried out in submerged culture conditions, where the bacterium is grown in a nutrient-rich medium. The production process involves optimizing various parameters such as pH, temperature, and nutrient concentration to maximize yield .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation. The process begins with the inoculation of a seed culture into a fermenter containing a suitable growth medium. The fermentation is carried out under controlled conditions, and the antibiotic is extracted from the culture broth using solvent extraction techniques . The crude extract is then purified using chromatographic methods to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Aureofungin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Aureofungin A has several scientific research applications:

Mechanism of Action

Aureofungin A exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes . This binding disrupts the integrity of the cell membrane, leading to increased permeability and ultimately cell death . The molecular targets involved in this process include ergosterol and other membrane-associated proteins .

Comparison with Similar Compounds

- Nystatin

- Amphotericin B

- Candicidin

- Primaricin

Comparison: Aureofungin A is similar to other polyene antibiotics like Nystatin and Amphotericin B in its mechanism of action and spectrum of activity . it is unique in its specific binding affinity and the structural modifications that can be made to enhance its solubility and reduce toxicity . Unlike Nystatin and Amphotericin B, which are widely used in clinical settings, this compound’s use is primarily restricted to agriculture due to its higher toxicity .

Properties

CAS No. |

63278-45-5 |

|---|---|

Molecular Formula |

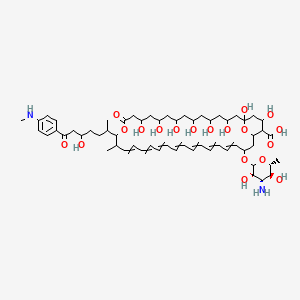

C59H88N2O19 |

Molecular Weight |

1129.3 g/mol |

IUPAC Name |

33-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,11,13,37-octahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |

InChI |

InChI=1S/C59H88N2O19/c1-35-17-15-13-11-9-7-5-6-8-10-12-14-16-18-47(78-58-55(73)53(60)54(72)37(3)77-58)32-50-52(57(74)75)49(70)34-59(76,80-50)33-46(68)29-44(66)27-42(64)25-41(63)26-43(65)28-45(67)31-51(71)79-56(35)36(2)19-24-40(62)30-48(69)38-20-22-39(61-4)23-21-38/h5-18,20-23,35-37,40-47,49-50,52-56,58,61-68,70,72-73,76H,19,24-34,60H2,1-4H3,(H,74,75)/t35?,36?,37-,40?,41?,42?,43?,44?,45?,46?,47?,49?,50?,52?,53+,54-,55+,56?,58?,59?/m1/s1 |

InChI Key |

FVOHYQMTNYOFFF-BDFDAPMRSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2CC3C(C(CC(O3)(CC(CC(CC(CC(CC(CC(CC(=O)OC(C(C=CC=CC=CC=CC=CC=CC=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)NC)O)O)O)O)O)O)O)O)O)C(=O)O)O)N)O |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.